An In-depth Technical Guide to the Chemical Properties of Vinyl Perfluorononanoate
An In-depth Technical Guide to the Chemical Properties of Vinyl Perfluorononanoate
Disclaimer: Direct experimental data for Vinyl Perfluorononanoate is not extensively available in public literature. The following guide has been meticulously compiled by synthesizing information from structurally related compounds, including perfluorononanoic acid (PFNA) and various vinyl esters. All inferred properties are explicitly noted and are based on established principles of chemical reactivity and structure-property relationships. This document is intended for an audience of researchers, scientists, and drug development professionals.
Introduction and Overview
Vinyl perfluorononanoate (PFNA-V) is the vinyl ester of perfluorononanoic acid. It is a fluorinated monomer that combines the reactivity of a vinyl group with the unique properties imparted by a long perfluoroalkyl chain. While not a widely commercialized chemical, its structure suggests potential applications in the synthesis of specialized fluoropolymers with properties such as high thermal stability, chemical resistance, and low surface energy. This guide provides a comprehensive overview of its predicted chemical and physical properties, reactivity, and potential safety considerations, based on the known characteristics of its constituent functional groups and analogous compounds.
Chemical Identity and Physical Properties
The fundamental characteristics of a molecule dictate its behavior in chemical and biological systems. The properties of Vinyl Perfluorononanoate are heavily influenced by its perfluorinated tail and the reactive vinyl ester head.
Molecular Structure:
Caption: Molecular structure of Vinyl perfluorononanoate.
Table 1: Chemical Identity of Vinyl Perfluorononanoate
| Property | Value | Source |
| IUPAC Name | Ethenyl heptadecafluorononanoate | - |
| Molecular Formula | C₁₁HF₁₇O₂ | Calculated |
| Molecular Weight | 490.10 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Canonical SMILES | C=COC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F | Predicted |
Table 2: Predicted Physical Properties of Vinyl Perfluorononanoate
| Property | Predicted Value | Rationale/Comparison | Source |
| Appearance | Colorless liquid | Similar to other vinyl esters.[1] | Inferred |
| Melting Point | 59-62 °C (for PFNA) | The melting point is likely to be influenced by the long perfluoroalkyl chain. | [2] |
| Boiling Point | > 200 °C | Expected to be high due to the high molecular weight and fluorinated chain. | Inferred |
| Solubility | Insoluble in water; Soluble in fluorinated solvents and some organic solvents. | Perfluorinated compounds are generally hydrophobic and lipophobic.[3] | Inferred |
| Density | ~1.7 g/cm³ | Higher than water, typical for highly fluorinated organic compounds. | Inferred |
Synthesis and Characterization
Proposed Synthesis Workflow:
A common method for the synthesis of vinyl esters is the palladium-catalyzed reaction of a carboxylic acid with vinyl acetate.[4]
Caption: Proposed synthesis workflow for Vinyl perfluorononanoate.
Experimental Protocol: Proposed Synthesis of Vinyl Perfluorononanoate
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add perfluorononanoic acid (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand.
-
Reagent Addition: Add excess vinyl acetate (as both reactant and solvent) to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess vinyl acetate under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography to yield pure Vinyl perfluorononanoate.
Spectroscopic Characterization:
The structure of the synthesized Vinyl perfluorononanoate can be confirmed using various spectroscopic techniques.[5]
Table 3: Predicted Spectroscopic Data for Vinyl Perfluorononanoate
| Technique | Key Predicted Signals | Rationale | Source |
| ¹H NMR | δ 7.2-7.4 (dd, 1H, -O-CH=), δ 4.5-4.9 (m, 2H, =CH₂) | Characteristic signals for the vinyl group protons. | Inferred from[4] |
| ¹³C NMR | δ 140-145 (-O-CH=), δ 95-100 (=CH₂), δ 105-125 (CF₂, CF₃), δ 160-165 (C=O) | Resonances corresponding to the vinyl, perfluoroalkyl, and carbonyl carbons. | Inferred from[4] |
| ¹⁹F NMR | Multiple signals between δ -80 and -130 ppm | Complex splitting pattern characteristic of a perfluoroalkyl chain. | Inferred from[3] |
| IR Spectroscopy | ~1750 cm⁻¹ (C=O stretch), ~1645 cm⁻¹ (C=C stretch), ~1100-1300 cm⁻¹ (C-F stretch) | Characteristic vibrational modes for the ester, vinyl, and perfluoroalkyl groups. | Inferred from[6] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 490. | Fragmentation pattern would show loss of the vinyl group and characteristic perfluoroalkyl fragments. | Calculated |
Reactivity and Potential Applications
The reactivity of Vinyl perfluorononanoate is dominated by the vinyl group, making it a promising monomer for polymerization.
Polymerization:
Vinyl perfluorononanoate is expected to undergo free-radical polymerization, similar to other vinyl monomers like vinyl acetate, to form poly(vinyl perfluorononanoate).[1] This polymer would possess a highly fluorinated side chain, likely imparting properties such as:
-
Low Surface Energy: Resulting in oleophobic and hydrophobic surfaces.
-
High Thermal Stability: Due to the strength of the C-F bond.
-
Chemical Resistance: The perfluoroalkyl chain is resistant to chemical attack.
Caption: Polymerization of Vinyl perfluorononanoate.
Other Reactions:
-
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield perfluorononanoic acid and vinyl alcohol (which will tautomerize to acetaldehyde).
-
Addition Reactions: The double bond of the vinyl group can undergo various addition reactions typical of alkenes.
Safety and Handling
Specific toxicity data for Vinyl perfluorononanoate is unavailable. However, based on its structural components, a cautious approach to handling is warranted.
Potential Hazards:
-
Perfluorononanoic Acid (PFNA): PFNA is a persistent organic pollutant and has been shown to have reproductive and developmental toxicity in animal studies.[3][7] It is listed by the State of California under Proposition 65 due to reproductive toxicity.[7]
-
Vinyl Esters: Many vinyl monomers are flammable and can be irritants.[1][8] They may also be suspected of causing cancer.[8]
Table 4: GHS Hazard Classifications for Structurally Related Compounds
| Compound | GHS Classification | Source |
| Vinyl Acetate | Highly flammable liquid and vapor. | [1] |
| Vinyl Propanoate | Highly flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, Toxic if inhaled, Suspected of causing cancer. | [8] |
| Perfluorononanoic Acid | Causes serious eye damage, May cause harm to breast-fed children, May cause damage to organs through prolonged or repeated exposure. | [9] |
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Vinyl perfluorononanoate represents a potentially valuable but understudied fluorinated monomer. Based on the established chemistry of its constituent parts, it is predicted to be a polymerizable material capable of forming polymers with desirable properties for advanced applications. However, the potential for persistence and toxicity, inherited from its perfluorononanoic acid component, necessitates careful handling and further toxicological evaluation before widespread use. The information presented in this guide provides a solid foundation for researchers and developers interested in exploring the synthesis and applications of this unique compound.
References
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Carey, F. A. (n.d.). Vinyl fluoride. Encyclopædia Britannica. Retrieved from [Link]
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Bazanova, O. S., et al. (2024). Methods of synthesis of perfluorosulfonyl vinyl ethers (PSVE). Fluorine Notes, 152, 3-4. Retrieved from [Link]
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ResearchGate. (n.d.). ³¹P{¹H} (left), ¹⁹F (right) and ¹⁹F{¹H} NMR spectra of the vinyl complex [Au(PhC=C(F)CH3)(SPhos)] (2). Retrieved from [Link]
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Wikipedia. (n.d.). Perfluorooctanoic acid. Retrieved from [Link]
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Science and Education Publishing. (n.d.). Quantitative Analysis of Polyvinyl Alcohol-Polyethylene (PVOH-PE) Copolymers and Polyvinyl Pyrrolidone-Polyvinyl Acetate (PVP-PVAc) Copolymers and Blends Using Fourier Transform Infrared Spectroscopy and Elemental Analysis. Retrieved from [Link]
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Tracing Poly(Vinyl Acetate) Emulsions by Infrared and Raman Spectroscopies: Identification of Spectral Markers. (2021). MDPI. Retrieved from [Link]
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Vermont Department of Health. (n.d.). Perfluorononanoic acid (PFNA). Retrieved from [Link]
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Dalton Transactions. (n.d.). Polyvinylpyrrolidone (PVP) in nanoparticle synthesis. Royal Society of Chemistry. Retrieved from [Link]
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